
dimethylsilylmethyl(trimethyl)silane
描述
dimethylsilylmethyl(trimethyl)silane is an organosilicon compound with the molecular formula C6H18Si2. It is characterized by the presence of a trimethylsilyl group bonded to a methyl group, which is further bonded to a dimethylsilane group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethylsilylmethyl(trimethyl)silane typically involves the reaction of chlorodimethylsilane with trimethylsilylmethyl lithium. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)2H+LiCH2Si(CH3)3→this compound+LiCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices in industrial settings.
化学反应分析
Types of Reactions
dimethylsilylmethyl(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
科学研究应用
dimethylsilylmethyl(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceuticals.
Industry: The compound is utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of dimethylsilylmethyl(trimethyl)silane involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group provides steric protection, while the dimethylsilane group can participate in various chemical reactions. The compound’s effects are mediated through the formation of reactive intermediates, such as silyl radicals, which can undergo further transformations .
相似化合物的比较
Similar Compounds
Tetramethylsilane: Similar in structure but lacks the trimethylsilylmethyl group.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group instead of a dimethylsilane group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups bonded to a single silicon atom
Uniqueness
dimethylsilylmethyl(trimethyl)silane is unique due to its combination of a trimethylsilyl group and a dimethylsilane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both steric protection and reactivity .
属性
分子式 |
C6H18Si2 |
|---|---|
分子量 |
146.38 g/mol |
IUPAC 名称 |
dimethylsilylmethyl(trimethyl)silane |
InChI |
InChI=1S/C6H18Si2/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 |
InChI 键 |
XISYFRGVGQIFHM-UHFFFAOYSA-N |
规范 SMILES |
C[SiH](C)C[Si](C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
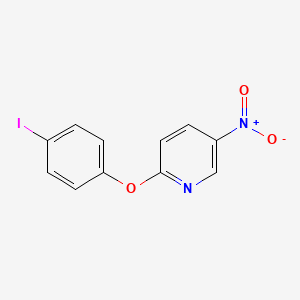
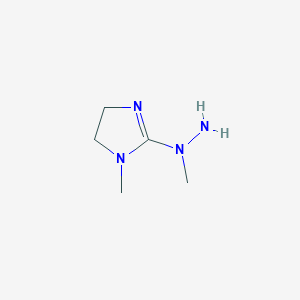
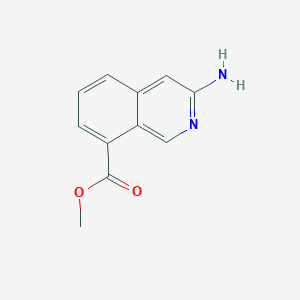
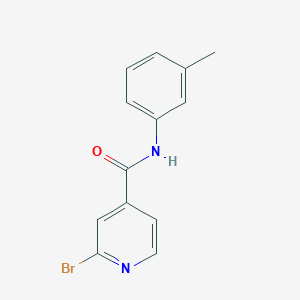
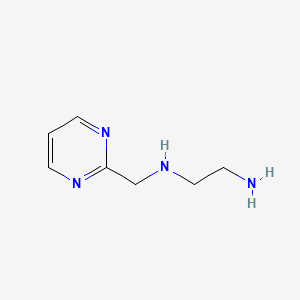
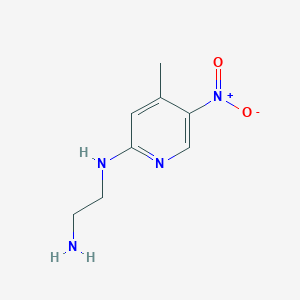
![1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8519101.png)
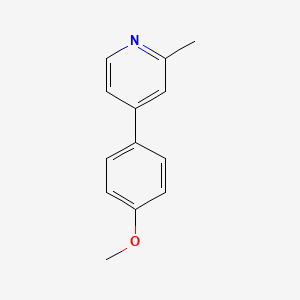
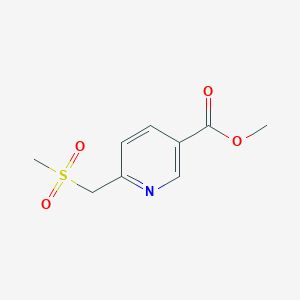
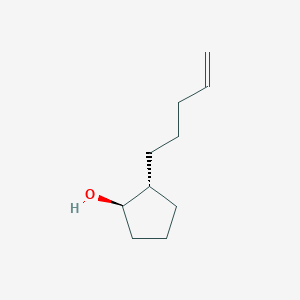
![4-(8-Azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile](/img/structure/B8519138.png)
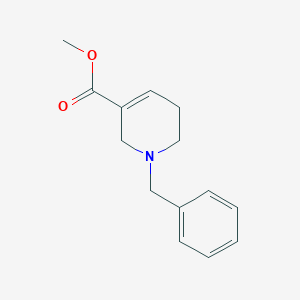
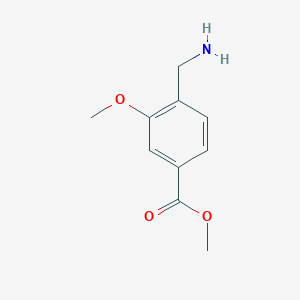
![6-bromo-2-(pyrrolidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519161.png)
